Cas no 921804-48-0 (N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide)

N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide
- Benzamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-2,6-dimethoxy-
- N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-dimethoxybenzamide
- F2236-0277
- AKOS024630007
- 921804-48-0
- N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide
- N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide
-
- Inchi: 1S/C21H20FN3O4/c1-28-17-4-3-5-18(29-2)20(17)21(27)23-12-13-25-19(26)11-10-16(24-25)14-6-8-15(22)9-7-14/h3-11H,12-13H2,1-2H3,(H,23,27)
- InChI Key: JVBWFNLPWPREQW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=CC(N(CCNC(C2C(=CC=CC=2OC)OC)=O)N=1)=O
Computed Properties
- Exact Mass: 397.14378429g/mol
- Monoisotopic Mass: 397.14378429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 80.2Ų
Experimental Properties
- Density: 1.26±0.1 g/cm3(Predicted)
- pka: 13.86±0.46(Predicted)
N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2236-0277-1mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide |
921804-48-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2236-0277-40mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide |
921804-48-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2236-0277-10mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide |
921804-48-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2236-0277-2μmol |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide |
921804-48-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2236-0277-30mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide |
921804-48-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2236-0277-5mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide |
921804-48-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2236-0277-10μmol |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide |
921804-48-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2236-0277-4mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide |
921804-48-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2236-0277-20mg |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide |
921804-48-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2236-0277-5μmol |
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide |
921804-48-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide Related Literature
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
Additional information on N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide
Recent Advances in the Study of N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide (CAS: 921804-48-0)
The compound N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide (CAS: 921804-48-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.
Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways, particularly those involved in inflammatory and oncogenic processes. The structural uniqueness of 921804-48-0, characterized by the presence of a fluorophenyl group and dimethoxybenzamide moiety, contributes to its high binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its mechanism of action at the molecular level.
In vitro and in vivo experiments have demonstrated promising results, with 921804-48-0 exhibiting significant efficacy in reducing tumor growth and inflammation in preclinical models. Notably, the compound's pharmacokinetic properties, including its metabolic stability and bioavailability, have been optimized through structural modifications, enhancing its potential as a drug candidate. These findings are supported by recent publications in high-impact journals, which underscore the compound's therapeutic versatility.
Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as toxicity profiles and off-target effects require further investigation. Ongoing research is focused on addressing these gaps through comprehensive toxicological studies and the development of derivative compounds with improved safety profiles.
In conclusion, N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide represents a promising candidate for future drug development. Its unique chemical structure and biological activity make it a valuable subject for continued research, with potential applications in oncology and immunology. The scientific community eagerly anticipates further studies to fully unlock its therapeutic potential.
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